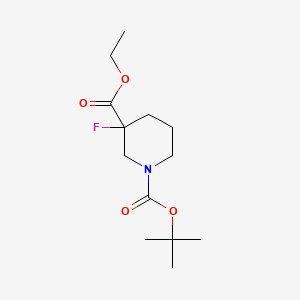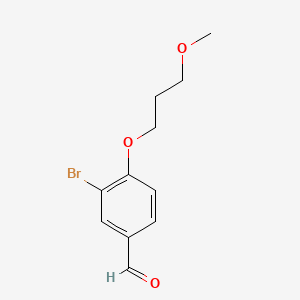![molecular formula C7H7BrClN3 B571979 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride CAS No. 1260381-81-4](/img/structure/B571979.png)
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride typically involves the bromination of pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: The compound is used in studies related to cancer, as it can inhibit specific signaling pathways involved in tumor growth.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as kinase enzymes. By binding to these targets, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride can be compared with other similar compounds, such as:
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the bromine atom and nitrogen atom in the pyridine ring.
6-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrrolo[3,2-b]pyridine ring.
7-Azaindole: A related compound with a nitrogen atom in the indole ring.
These comparisons highlight the unique structural features and potential biological activities of this compound.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRILZNJQHJTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743237 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-81-4 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

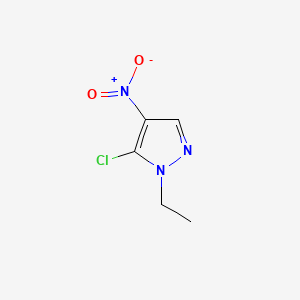

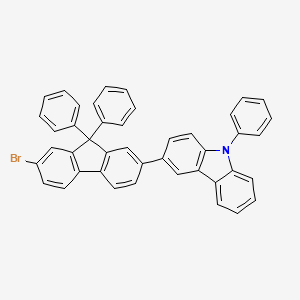
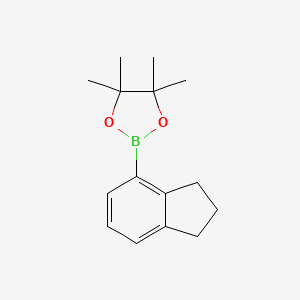
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
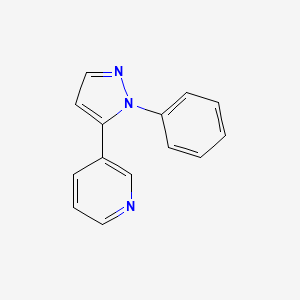
![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

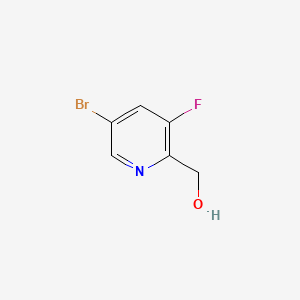

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
